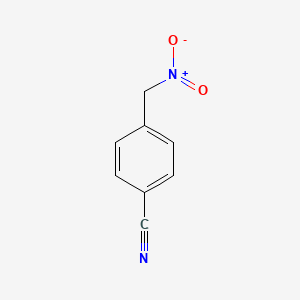
4-(Nitromethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Nitromethyl)benzonitrile is an organic compound with the molecular formula C8H6N2O2. It is characterized by a benzene ring substituted with a nitromethyl group (-CH2NO2) and a nitrile group (-CN) at the para position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(Nitromethyl)benzonitrile can be synthesized through several methods. One common approach involves the nitration of benzonitrile derivatives. For instance, the nitration of 4-methylbenzonitrile can yield this compound under controlled conditions. Another method involves the reaction of benzyl cyanide with nitric acid, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(Nitromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Reduction: LiAlH4, hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), ammonia (NH3).
Major Products Formed
Reduction: 4-(Aminomethyl)benzonitrile.
Oxidation: 4-(Carboxymethyl)benzonitrile.
Substitution: Various substituted benzonitrile derivatives.
Aplicaciones Científicas De Investigación
4-(Nitromethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Nitromethyl)benzonitrile involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The nitrile group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrobenzonitrile: Similar structure but lacks the methylene group.
4-Methylbenzonitrile: Similar structure but lacks the nitro group.
Benzonitrile: Basic structure without any substituents.
Actividad Biológica
4-(Nitromethyl)benzonitrile, a nitro compound, is notable for its diverse biological activities. The nitro group in its structure is a key pharmacophore that influences various biological interactions, including antimicrobial, antitumor, and anti-inflammatory effects. This article delves into the biological activity of this compound, drawing from various studies and research findings.
- Chemical Formula : C8H8N2O2
- CAS Number : 42157-95-9
- Molecular Weight : 164.16 g/mol
The biological activity of nitro compounds like this compound is primarily attributed to the reduction of the nitro group to form reactive intermediates, such as nitroso and hydroxylamine derivatives. These intermediates can interact with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of cellular signaling pathways .
Antimicrobial Activity
Research has demonstrated that nitro compounds exhibit significant antibacterial properties. For instance:
- Inhibition Against Staphylococcus aureus : Compounds with similar structures have shown effective inhibition at concentrations around 20 μM .
- Mechanism : The presence of the nitro group enhances lipophilicity, improving interaction with bacterial membranes and leading to cell lysis.
Antitumor Activity
This compound has been evaluated for its potential antitumor effects:
- Cell Proliferation Inhibition : Studies indicate that derivatives of nitro compounds can inhibit cell proliferation in various cancer cell lines, suggesting a promising avenue for cancer therapeutics .
- DNA Binding : Nitro-substituted compounds have been shown to bind to DNA, disrupting replication and transcription processes critical for tumor growth .
Anti-inflammatory Activity
The anti-inflammatory properties of nitro compounds are linked to their ability to modulate nitric oxide (NO) levels:
- Vasodilation : The reduction of the nitro group can lead to the release of NO, which promotes vasodilation by increasing intracellular cGMP levels, thereby relaxing vascular smooth muscle cells .
- Cytokine Modulation : Some studies suggest that these compounds can inhibit pro-inflammatory cytokines like TNF-α and IL-1β, providing a dual action against inflammation .
Case Studies and Research Findings
Propiedades
Número CAS |
42157-95-9 |
|---|---|
Fórmula molecular |
C8H6N2O2 |
Peso molecular |
162.15 g/mol |
Nombre IUPAC |
4-(nitromethyl)benzonitrile |
InChI |
InChI=1S/C8H6N2O2/c9-5-7-1-3-8(4-2-7)6-10(11)12/h1-4H,6H2 |
Clave InChI |
XWJSTCOIIBMVDX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















